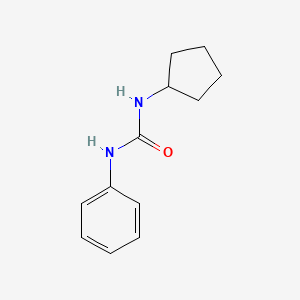
N,N'-1,4-dioxane-2,3-diylbis(2-fluorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-dioxane-2,3-diylbis(2-fluorobenzamide), commonly known as DFB, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. DFB is a fluorinated derivative of benzamide, and its unique chemical structure makes it a promising candidate for various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of DFB varies depending on its application. In medicinal chemistry, DFB inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in various biological processes, such as cell proliferation and differentiation.
In biochemistry, DFB binds to a protein of interest and can be used as a fluorescent probe to monitor the binding of ligands to the protein. The binding of ligands to the protein can alter the fluorescence of DFB, which can be used to study the binding kinetics and thermodynamics of the interaction.
In pharmacology, DFB modulates the activity of various enzymes and receptors by binding to their active sites and altering their conformation. For example, DFB inhibits the activity of PDEs by binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides, which leads to the accumulation of intracellular cyclic nucleotides and the activation of downstream signaling pathways. DFB also modulates the activity of GPCRs by binding to their ligand-binding sites and altering their conformation, which can lead to the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, DFB has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. DFB has also been shown to reduce the levels of amyloid-beta peptides in the brains of transgenic mouse models of Alzheimer's disease, which can improve cognitive function.
In biochemistry, DFB has been used to study the binding kinetics and thermodynamics of protein-ligand interactions. DFB has also been used to study the conformational changes of proteins upon ligand binding, which can provide insights into the mechanisms of enzyme catalysis and signal transduction.
In pharmacology, DFB has been shown to modulate the activity of various enzymes and receptors, which can lead to the activation or inhibition of downstream signaling pathways. For example, DFB has been shown to activate the cAMP/PKA signaling pathway by inhibiting the activity of PDEs, which can lead to the phosphorylation of downstream targets and the activation of various physiological processes, such as insulin secretion and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DFB is also relatively easy to synthesize and can be obtained in high yields. However, DFB has some limitations for lab experiments, including its potential toxicity and limited availability. DFB should be handled with care, and appropriate safety measures should be taken when working with this compound. The limited availability of DFB can also be a challenge, as it may be difficult to obtain large quantities of the compound for certain experiments.
Orientations Futures
There are several future directions for research on DFB, including the development of new synthetic methods for the compound, the investigation of its potential applications in other research fields, and the optimization of its pharmacological properties for drug development. Some possible future directions for research on DFB include:
1. The development of new synthetic methods for DFB that are more efficient and environmentally friendly.
2. The investigation of the potential applications of DFB in other research fields, such as materials science and nanotechnology.
3. The optimization of the pharmacological properties of DFB for drug development, such as its potency, selectivity, and pharmacokinetic properties.
4. The investigation of the mechanisms of action of DFB in various biological systems, such as cancer cells and neuronal cells.
5. The development of new derivatives of DFB with improved pharmacological properties and reduced toxicity.
Conclusion
In conclusion, DFB is a promising compound that has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. DFB has been shown to have various biological effects, including the inhibition of HDACs, the modulation of enzyme activity, and the activation of downstream signaling pathways. DFB has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DFB also has some limitations for lab experiments, including its potential toxicity and limited availability. There are several future directions for research on DFB, including the development of new synthetic methods, the investigation of its potential applications in other research fields, and the optimization of its pharmacological properties for drug development.
Méthodes De Synthèse
DFB can be synthesized by reacting 2-fluorobenzoic acid with oxalyl chloride to produce 2-fluorobenzoyl chloride. The resulting compound is then reacted with 1,3-diaminopropane in the presence of triethylamine to form DFB. The synthesis of DFB is a relatively straightforward process, and the resulting compound can be obtained in high yields.
Applications De Recherche Scientifique
DFB has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DFB has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. DFB has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
In biochemistry, DFB has been used as a tool to study protein-ligand interactions. DFB can be attached to a protein of interest and used as a fluorescent probe to monitor the binding of ligands to the protein. This technique has been used to study the binding of various ligands, including drugs and natural products, to proteins involved in various biological processes, such as enzyme catalysis and signal transduction.
In pharmacology, DFB has been studied as a potential drug candidate due to its ability to modulate the activity of various enzymes and receptors. DFB has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a crucial role in the regulation of intracellular signaling pathways. DFB has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a crucial role in various physiological processes, such as neurotransmission and hormone signaling.
Propriétés
IUPAC Name |
2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-1,4-dioxan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O4/c19-13-7-3-1-5-11(13)15(23)21-17-18(26-10-9-25-17)22-16(24)12-6-2-4-8-14(12)20/h1-8,17-18H,9-10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFAYFYTASYFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-1,4-dioxan-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)

![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)


![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)